Cholylsarcosine

Descripción general

Descripción

La colilsarcosina es un conjugado N-acilo sintético del ácido cólico con sarcosina (N-metilglicina). Es una sal biliar semisintética que se ha examinado por su idoneidad como agente de reemplazo de ácidos biliares para condiciones de deficiencia de ácidos biliares en el intestino delgado, lo que causa malabsorción de grasa . La colilsarcosina se ha propuesto como un ácido biliar de reemplazo para restaurar la fase micelar en pacientes con disminución de la secreción de ácidos biliares y maldigestión de grasas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La colilsarcosina puede sintetizarse mediante la conjugación del ácido cólico con sarcosina. Un método para la radiosíntesis de N-metil-11C-colilsarcosina implica la 11C-metilación de glicina seguida de la conjugación con ácido cólico . Se informó que el rendimiento radioquímico fue del 13% ± 3%, con una pureza radioquímica superior al 99% .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para la colilsarcosina no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, como la granulación en húmedo y el recubrimiento en lecho fluidizado para producir microgránulos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La colilsarcosina experimenta varias reacciones químicas, incluida la conjugación y la desconjugación. Es resistente a la desconjugación-deshidroxilación bacteriana durante el ciclo enterohepático .

Reactivos y Condiciones Comunes

La síntesis de colilsarcosina implica reactivos como ácido cólico y sarcosina. Las condiciones de reacción generalmente incluyen entornos de pH controlado para garantizar la estabilidad y solubilidad del compuesto.

Principales Productos Formados

El producto principal formado a partir de la síntesis de colilsarcosina es el conjugado del ácido cólico y la sarcosina. El compuesto existe en solución acuosa diluida como una mezcla casi equimolar de dos isómeros geométricos: cis y trans (alrededor del enlace amida) .

Aplicaciones Científicas De Investigación

Medical Imaging

Positron Emission Tomography/Computed Tomography (PET/CT)

Cholylsarcosine has been developed as a radiolabeled tracer, specifically , for use in PET/CT imaging. This tracer allows for the quantitative assessment of hepatic secretion and transport mechanisms of bile acids. Studies have demonstrated that this compound exhibits rapid blood-to-liver uptake and subsequent liver-to-bile excretion, making it a valuable tool for evaluating liver function and diagnosing conditions such as cholestasis and drug-induced liver injury .

Case Study: PET Imaging in Pigs

In a study involving anesthetized pigs, dynamic PET/CT imaging with revealed comparable hepatic handling to endogenous bile acids like cholyltaurine. The findings suggested that this compound could be instrumental in future human studies aimed at understanding hepatic excretory functions .

Bile Acid Replacement Therapy

This compound has shown promise as a bile acid replacement agent, particularly in patients with bile acid deficiency due to conditions such as short bowel syndrome (SBS). Clinical trials have indicated that this compound can significantly enhance fat absorption in these patients.

Clinical Findings: Fat Absorption Improvement

In studies where this compound was administered at doses of 6 g/day and 12 g/day, patients exhibited increased fat absorption by approximately 17 g/day and 20 g/day, respectively. The compound was particularly effective in improving the absorption of long-chain fatty acids . Notably, this compound was found to be nontoxic and did not undergo biotransformation during enterohepatic circulation, making it suitable for long-term therapeutic use .

Effects on Lipid Absorption

This compound enhances lipid absorption by acting as an effective emulsifier in the gastrointestinal tract. Its properties allow for improved solubilization of dietary fats, which is critical for patients with compromised bile acid availability.

Mechanism of Action

The compound is resistant to deconjugation and dehydroxylation during enterohepatic cycling, allowing it to maintain its effectiveness throughout the digestive process. Studies have reported that this compound induces greater biliary lipid secretion compared to other bile acids like cholyltaurine .

Summary of Findings

| Application | Key Findings |

|---|---|

| Medical Imaging | Effective tracer for PET/CT; rapid uptake and excretion; useful for liver function assessment |

| Bile Acid Replacement Therapy | Increases fat absorption; nontoxic; suitable for long-term use |

| Lipid Absorption | Enhances solubilization of fats; superior biliary lipid secretion compared to other bile acids |

Mecanismo De Acción

La colilsarcosina ejerce sus efectos imitando los ácidos biliares naturales. Se absorbe del intestino únicamente por transporte ileal activo y es resistente a la desconjugación-deshidroxilación bacteriana durante el ciclo enterohepático . El compuesto promueve la lipólisis por lipasa/colipaza y solubiliza los productos digestivos del triglicérido .

Comparación Con Compuestos Similares

La colilsarcosina es similar a otros conjugados de ácidos biliares, como la colilglicina y la coliltaurina. Se diferencia en que es resistente a la desconjugación-deshidroxilación bacteriana durante el ciclo enterohepático . Esta resistencia hace que la colilsarcosina sea un agente de reemplazo de ácidos biliares más estable y efectivo. Los compuestos similares incluyen:

- Colilglicina

- Coliltaurina

- Ácido quenodesoxicólico

- Ácido ursodesoxicólico

- Ácido desoxicólico

Actividad Biológica

Cholylsarcosine, a synthetic bile acid analogue formed by the conjugation of cholic acid and sarcosine, has garnered attention for its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on hepatic metabolism, lipid absorption, and its use as a tracer in medical imaging.

This compound is characterized by its resistance to deconjugation and dehydroxylation during enterohepatic circulation, making it stable compared to other bile acids. This stability enhances its efficacy in promoting lipid absorption in conditions where bile acid deficiency is present. Its mechanism involves facilitating bile flow and biliary lipid secretion, which are crucial for proper digestion and absorption of dietary fats.

Biological Effects

Hepatic Cholesterol and Bile Acid Synthesis:

this compound has been shown to influence hepatic cholesterol and bile acid synthesis significantly. Research indicates that it exhibits choleretic activity similar to cholyltaurine but induces a greater secretion of phospholipids and cholesterol .

Biliary Secretion:

In studies involving human subjects, this compound was infused into the duodenum, revealing its effects on bile flow and biliary lipid secretion. The compound demonstrated a comparable turnover rate to cholyltaurine, indicating its effectiveness in enhancing biliary lipid profiles .

Case Study 1: PET Imaging with this compound

A notable application of this compound is its use as a tracer in positron emission tomography (PET) imaging. A study conducted on anesthetized pigs utilized [N-Methyl-11C]this compound to investigate liver uptake and biliary excretion. Results showed rapid blood-to-liver uptake, with radioactivity concentrations peaking in the biliary tree shortly after administration. This study highlighted this compound's potential in distinguishing intrahepatic transport steps in hepatic lipid metabolism .

Case Study 2: Effects on Lipid Absorption in Canines

In canine models with intestinal bile acid deficiency due to distal intestinal resection, this compound improved lipid absorption significantly. This finding underscores its potential therapeutic role in managing fat malabsorption syndromes .

Comparative Analysis of this compound and Other Bile Acids

| Property | This compound | Cholyltaurine | Chenodeoxycholic Acid |

|---|---|---|---|

| Stability | High (resistant to deconjugation) | Moderate (deconjugated) | Low (cytotoxic) |

| Choleretic Activity | High | Moderate | Very high |

| Effect on Lipid Secretion | Enhanced | Moderate | Cytotoxic effects noted |

| Clinical Applications | Bile acid replacement | Bile acid replacement | Limited due to toxicity |

Safety Profile

This compound has been reported as nontoxic, showing no adverse effects on biliary lipid composition or liver function tests when administered chronically . This safety profile makes it a promising candidate for further clinical applications.

Propiedades

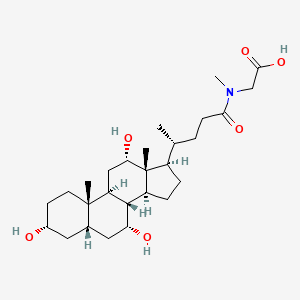

IUPAC Name |

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93790-70-6 | |

| Record name | Cholylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.